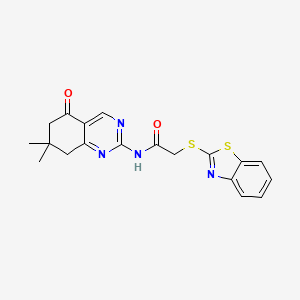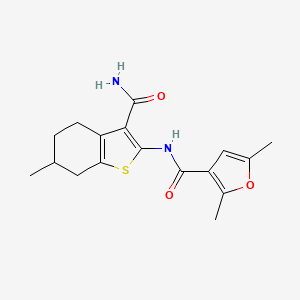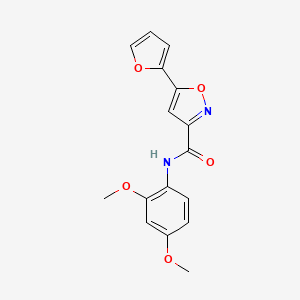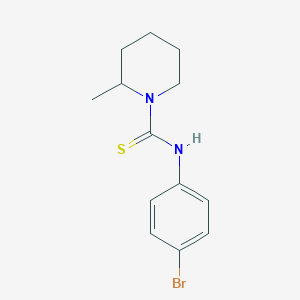
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that features a benzothiazole ring and a quinazolinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole and quinazolinone intermediates through a sulfanyl linkage, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with benzothiazole and quinazolinone structures are often studied as catalysts in organic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity:
Medicine
Drug Development:
Cancer Research: Compounds with similar structures have been studied for their anticancer properties.
Industry
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide: Lacks the quinazolinone moiety.
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: Lacks the benzothiazole ring.
Benzothiazole Derivatives: Compounds with variations in the benzothiazole ring structure.
Quinazolinone Derivatives: Compounds with variations in the quinazolinone moiety.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide lies in its combined benzothiazole and quinazolinone structures, which may confer unique biological activities and chemical properties.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-19(2)7-13-11(14(24)8-19)9-20-17(21-13)23-16(25)10-26-18-22-12-5-3-4-6-15(12)27-18/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYYFDAMVRJFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4785022.png)
![ethyl 4-(ethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4785025.png)
![1-benzyl-6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4785026.png)
![8-[(FURAN-2-YL)METHYL]-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4785038.png)
![METHYL 3-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4785039.png)
![4-methoxy-N-{[1-(3-methyl-2-furoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4785049.png)
![1-[2-(ETHYLSULFANYL)BENZOYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B4785064.png)

![3-(1-adamantylmethyl)-4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4785078.png)
amino]methyl}-1H-indole-2,3-dione](/img/structure/B4785081.png)

![methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate](/img/structure/B4785097.png)
![8-METHOXY-4-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B4785109.png)

